N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole carboxamide class. It is characterized by a unique structure featuring a difluorocyclohexyl moiety, a methoxy group, and an indole core. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide is classified as a carboxamide and an indole derivative. Its structural features suggest it may interact with biological systems, making it relevant in pharmacological studies.
The synthesis of N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps of organic synthesis. A common approach begins with the preparation of 4,4-difluorocyclohexylamine, which is subsequently reacted with 6-methoxyindole-2-carboxylic acid.
The molecular formula of N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide is . The compound features:
N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide can undergo several chemical reactions:
These reactions can be facilitated using various reagents under controlled conditions. For instance:
The mechanism of action for N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets by binding to them, influencing various biochemical pathways. This interaction can result in either inhibition or activation of enzymatic functions .
N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide is expected to exhibit moderate solubility in organic solvents due to its hydrophobic difluorocyclohexyl group and polar carboxamide functionality.
The compound's stability under various conditions (e.g., temperature and pH) is crucial for its application in biological systems. Its reactivity profile suggests it can undergo functionalization reactions that are valuable in medicinal chemistry .
N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide has several applications in scientific research:
The indole-2-carboxamide scaffold has emerged as a privileged structure in antimycobacterial drug discovery due to its unique ability to disrupt essential membrane transport machinery in Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). These compounds primarily target MmpL3 (Mycobacterial membrane protein Large 3), a critical transmembrane transporter responsible for shuttling trehalose monomycolate (TMM) to the cell envelope for mycolic acid incorporation [1] [3]. The inhibition of MmpL3 precipitates catastrophic failure in cell wall biosynthesis, as evidenced by the intracellular accumulation of TMM and depletion of its derivative, trehalose dimycolate (TDM), in treated mycobacteria [3].
N-(4,4-Difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide exemplifies this class with potent pan-mycobacterial activity. Its structural architecture enables selective engagement with the hydrophobic transmembrane domains of MmpL3, a mechanism validated through spontaneous resistance mapping studies where mutations predominantly localize to the mmpL3 gene [3]. Unlike broad-spectrum antibiotics, this compound exhibits minimal activity against non-mycobacterial species (e.g., S. aureus, P. aeruginosa), underscoring its targeted mechanism [3] [6]. The scaffold's versatility is demonstrated by its efficacy against multidrug-resistant tuberculosis (MDR-TB) and clinically relevant NTMs like M. abscessus, M. chelonae, and M. avium complex, as shown in Table 1 [3].
Table 1: Anti-mycobacterial Profile of Select Indole-2-Carboxamides
Compound | M. tuberculosis MIC (µM) | M. abscessus MIC (µM) | M. avium MIC (µM) |
---|---|---|---|
N-(4,4-Difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide | 0.12–0.39* | 0.5–1.9* | 0.5–2.0* |
4,6-Dichloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide | 0.06 | 0.25 | 0.5 |
N-Adamantyl-6-methoxy-1H-indole-2-carboxamide | 0.15 | 1.0 | 1.2 |
*Representative range across multiple strains; exact values depend on specific mycobacterial subspecies and growth conditions [1] [3].
The indole core provides a planar, aromatic platform for optimal insertion into lipid-rich membrane environments, while the carboxamide linker serves as a hydrogen-bonding anchor to key residues (e.g., Tyr646, Asp645) within MmpL3's proton relay channel [9]. This dual functionality—hydrophobic embedding and specific polar interactions—explains why indole-2-carboxamides outperform structurally distinct MmpL3 inhibitors (e.g., SQ109, AU1235) in potency and selectivity profiles [3] [9].
The development of MmpL3 inhibitors has undergone iterative optimization from early urea-based compounds to advanced heterocyclic carboxamides, driven by the need to enhance target affinity, metabolic stability, and pharmacokinetic properties. Initial leads like the diaminopentanamide class demonstrated proof-of-concept for efflux inhibition but suffered from membrane disruption and metabolic instability [6] [8]. The transition to indole-2-carboxamides marked a significant leap, as their rigid, planar structure enabled deeper penetration into the hydrophobic trans-membrane pockets of MmpL3 while reducing off-target effects [3] [9].
The difluorocyclohexyl moiety in N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide represents a strategic response to limitations observed in earlier analogs. Adamantyl-derived indole carboxamides (e.g., N-adamantyl-4,6-dichloroindole-2-carboxamide) exhibited sub-µM potency but poor aqueous solubility and high lipophilicity (cLogP >4.5), complicating formulation [1] [3]. Conversely, smaller cycloalkyl groups (e.g., cyclohexyl, cyclopentyl) improved solubility but sacrificed potency due to reduced van der Waals contacts within MmpL3's S5 subpocket [3] [9]. The 4,4-difluorocyclohexyl group struck a critical balance: fluorine atoms enforce a chair conformation with equatorial halogens, optimizing hydrophobic filling while lowering cLogP (~3.2) compared to adamantyl counterparts [1] [3].
Table 2: Impact of Aliphatic Amide Substituents on Anti-TB Activity and Physicochemical Properties
Amide Substituent | M. tuberculosis MIC (µM) | cLogP | Kinetic Solubility (µg/mL) | Key Advantages |
---|---|---|---|---|
Adamantyl | 0.03–0.06 | 4.8 | <1 | High potency |
4,4-Difluorocyclohexyl | 0.12–0.39 | 3.2 | ~10 | Balanced potency/solubility |
Cyclohexyl | 0.5–1.0 | 2.9 | 15 | Improved solubility |
Cyclopentyl | 1.0–2.0 | 2.7 | 20 | High solubility |
Data synthesized from [1] [3] [9]
Position-specific indole ring substitutions further refined activity. Unsubstituted indoles suffered from rapid hepatic metabolism via CYP450-mediated oxidation at the 5/6 positions . Methoxy substitution at C-6 (as in the subject compound) provided dual benefits: electron donation enhanced π-stacking with FAD cofactors in MmpL3's active site, while steric hindrance shielded metabolic hot spots [1] [3]. Chloro substituents (e.g., 4,6-dichloroindoles) boosted potency but increased cytotoxicity risks, making 6-methoxy a preferred compromise for therapeutic index optimization [3] [9].
The 4,4-difluorocyclohexyl group is a masterclass in conformational engineering for membrane protein targets. Unlike non-fluorinated cyclohexyl analogs, which adopt flexible chair-chair interconversions, the geminal difluoro motif locks the ring into a single chair conformation with fluorines fixed in equatorial orientations [1] [8]. This rigidity minimizes entropic penalties upon binding to MmpL3's S5 subpocket—a deep, hydrophobic cleft requiring optimal shape complementarity [3] [9]. Fluorine atoms also impart enhanced metabolic stability by resisting oxidative degradation pathways that plague alkyl chains, as confirmed in microsomal stability assays where difluorocyclohexyl analogs showed >50% higher half-lives than non-fluorinated counterparts [1] [8].
The 6-methoxyindole substitution operates through multifaceted mechanisms. Biochemically, the methoxy oxygen acts as a hydrogen-bond acceptor, strengthening interactions with Asn340 and Tyr646 in MmpL3's substrate channel [3] [9]. Physicochemically, it moderates lipophilicity (reducing cLogP by ~0.4 units vs. unsubstituted indole) and improves water solubility—critical for oral bioavailability—without compromising membrane permeability [1] [3]. This balance is quantified in Table 3.
Table 3: Influence of Indole Ring Substituents on Key Properties
Indole Substituent | M. tuberculosis MIC (µM) | cLogP | Solubility (µg/mL) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|
H (unsubstituted) | 1.5 | 3.6 | 5 | 12 |
6-OMe | 0.39 | 3.2 | 12 | 38 |
5,6-diOMe | 0.45 | 2.8 | 18 | 42 |
4,6-diCl | 0.06 | 4.1 | <1 | 25 |
Beyond direct target effects, the 6-methoxy group reduces efflux vulnerability. Studies in P. aeruginosa (a model for Gram-negative efflux) showed that methoxy-substituted indole carboxamides resisted AcrAB-TolC-mediated expulsion 4-fold better than chloro analogs [6]. This aligns with molecular modeling suggesting methoxy's smaller size and lower polarity evade efflux pump recognition motifs [6] [8]. The synergy between difluorocyclohexyl rigidity and methoxy polarity exemplifies rational scaffold optimization: achieving sub-µM potency while maintaining drug-like properties essential for in vivo efficacy [1] [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: